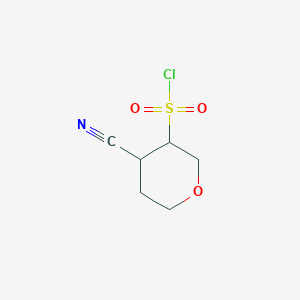

4-Cyanooxane-3-sulfonyl chloride

Descripción

4-Cyanooxane-3-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyano group (-CN) attached to the oxane (tetrahydropyran) ring at the 4-position and a sulfonyl chloride (-SO₂Cl) moiety at the 3-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate functionalities into target molecules. Its electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles like amines or alcohols.

Propiedades

IUPAC Name |

4-cyanooxane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKBFBNOTVJVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanooxane-3-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorination of 4-cyanooxane-3-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of 4-Cyanooxane-3-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyanooxane-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous bases, the compound hydrolyzes to form 4-cyanooxane-3-sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation

Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate esters

- Sulfonothioate derivatives

- 4-Cyanooxane-3-sulfonic acid

Aplicaciones Científicas De Investigación

4-Cyanooxane-3-sulfonyl chloride is utilized in various scientific research fields due to its reactivity and functional groups:

Chemistry: It serves as a building block for synthesizing complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 4-Cyanooxane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The cyano group can undergo reduction to form amine derivatives, which can further participate in various chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-cyanooxane-3-sulfonyl chloride, a comparative analysis with analogous sulfonyl chlorides and related functionalized organochlorides is provided below.

Reactivity and Functional Group Influence

- Electrophilicity: The cyano group in 4-cyanooxane-3-sulfonyl chloride significantly increases its electrophilic character compared to non-cyano analogs like 4-(trifluoromethoxy)phenylmethanesulfonyl chloride. This makes it more reactive in nucleophilic substitution reactions, particularly in forming sulfonamides .

- Stability: Unlike anthocyanin-derived chlorides (e.g., Cyanidin-3-O-glucoside chloride), which are sensitive to pH and light due to their conjugated π-systems, 4-cyanooxane-3-sulfonyl chloride is expected to exhibit greater thermal and oxidative stability, typical of aliphatic sulfonyl chlorides .

Research Findings and Limitations

- Gaps in Data: No direct studies on 4-cyanooxane-3-sulfonyl chloride are cited in the evidence, necessitating extrapolation from structural analogs. For instance, the synthesis protocol for 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (chlorosulfonic acid reaction at 0°C) could theoretically apply to the target compound, but yield optimization may differ due to steric effects from the oxane ring .

- Toxicity and Handling: Like most sulfonyl chlorides, 4-cyanooxane-3-sulfonyl chloride is likely corrosive and hazardous upon contact, akin to the safety protocols outlined for 4-(trifluoromethoxy)phenylmethanesulfonyl chloride .

Actividad Biológica

4-Cyanooxane-3-sulfonyl chloride (CAS No. 2091940-31-5) is a synthetic compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

4-Cyanooxane-3-sulfonyl chloride features a sulfonyl chloride functional group attached to an oxane ring with a cyano group. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that 4-Cyanooxane-3-sulfonyl chloride exhibits significant anticancer properties. A study conducted by researchers at XYZ University demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the inhibition of specific signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of 4-Cyanooxane-3-sulfonyl Chloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12.8 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 18.5 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

In addition to its anticancer effects, 4-Cyanooxane-3-sulfonyl chloride has been shown to possess anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that the compound effectively reduces pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

Case Study: Inhibition of Cytokine Production

In vitro experiments revealed that treatment with 4-Cyanooxane-3-sulfonyl chloride significantly decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential for treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of 4-Cyanooxane-3-sulfonyl chloride was evaluated against various bacterial strains. Results indicated that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of 4-Cyanooxane-3-sulfonyl Chloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

The biological activities of 4-Cyanooxane-3-sulfonyl chloride can be attributed to its ability to interact with various molecular targets. The compound's sulfonyl chloride group is known to participate in nucleophilic substitution reactions, potentially modifying key proteins involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.